molecular formula C8H15BrO B14652028 6-Bromo-2,2-dimethylhexanal CAS No. 52387-45-8

6-Bromo-2,2-dimethylhexanal

Cat. No.: B14652028
CAS No.: 52387-45-8
M. Wt: 207.11 g/mol
InChI Key: DVYBHCRTLOFSDF-UHFFFAOYSA-N
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Description

6-Bromo-2,2-dimethylhexanal is an organic compound that belongs to the class of aldehydes It is characterized by the presence of a bromine atom attached to the sixth carbon of a hexanal chain, with two methyl groups attached to the second carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2,2-dimethylhexanal typically involves the bromination of 2,2-dimethylhexanal. This can be achieved through the use of bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The choice of catalysts and solvents can also play a crucial role in the industrial synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2,2-dimethylhexanal can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used to replace the bromine atom.

Major Products Formed

    Oxidation: 6-Bromo-2,2-dimethylhexanoic acid.

    Reduction: 6-Bromo-2,2-dimethylhexanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-Bromo-2,2-dimethylhexanal has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Bromo-2,2-dimethylhexanal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The bromine atom can also participate in halogen bonding, influencing the compound’s reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethylhexanal: Lacks the bromine atom, resulting in different reactivity and applications.

    6-Chloro-2,2-dimethylhexanal: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties.

    6-Iodo-2,2-dimethylhexanal:

Uniqueness

6-Bromo-2,2-dimethylhexanal is unique due to the presence of the bromine atom, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where bromine’s characteristics are advantageous.

Properties

CAS No.

52387-45-8

Molecular Formula

C8H15BrO

Molecular Weight

207.11 g/mol

IUPAC Name

6-bromo-2,2-dimethylhexanal

InChI

InChI=1S/C8H15BrO/c1-8(2,7-10)5-3-4-6-9/h7H,3-6H2,1-2H3

InChI Key

DVYBHCRTLOFSDF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCCCBr)C=O

Origin of Product

United States

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